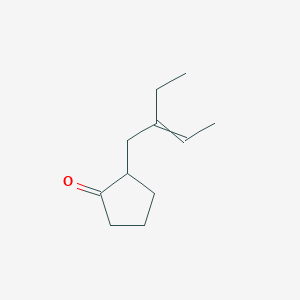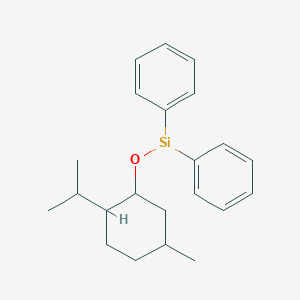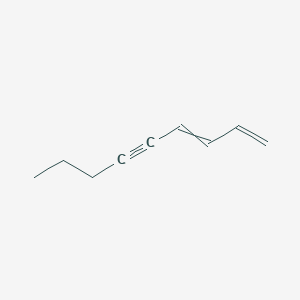
Nona-1,3-dien-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-1,3-dien-5-yne is an organic compound characterized by the presence of both double and triple carbon-carbon bonds. Its structure consists of a nine-carbon chain with double bonds at the first and third positions and a triple bond at the fifth position. This unique arrangement of bonds makes it a conjugated system, which can exhibit interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nona-1,3-dien-5-yne can be achieved through various methods. One common approach involves the coupling of silylated alkynes followed by halogenation. For instance, a zirconocene-mediated coupling of silylated alkynes can be used to prepare the starting material, which is then halogenated to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as olefination reactions. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nona-1,3-dien-5-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) are typical examples.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
Nona-1,3-dien-5-yne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including advanced polymers and coatings
Wirkmechanismus
The mechanism by which Nona-1,3-dien-5-yne exerts its effects involves its conjugated system of double and triple bonds. This arrangement allows for various interactions with molecular targets, such as enzymes and receptors. The compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nona-1,3,5,7-tetraene: This compound has a similar structure but with additional double bonds, making it more reactive in certain types of reactions.
1,3-Butadiene: A simpler conjugated diene that shares some reactivity characteristics but lacks the triple bond present in Nona-1,3-dien-5-yne.
Uniqueness
This compound’s unique combination of double and triple bonds provides it with distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
66426-76-4 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
nona-1,3-dien-5-yne |
InChI |
InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6H2,2H3 |
InChI-Schlüssel |
RPFFRRDQASMXNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14481847.png)

![N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14481853.png)
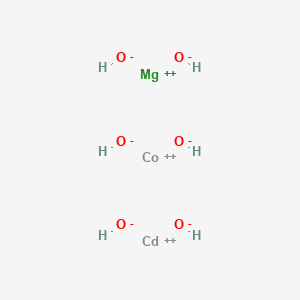
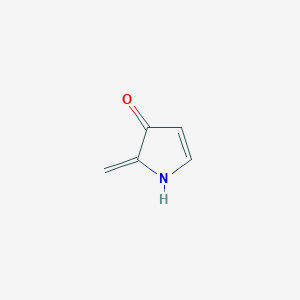
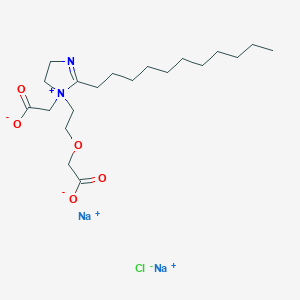
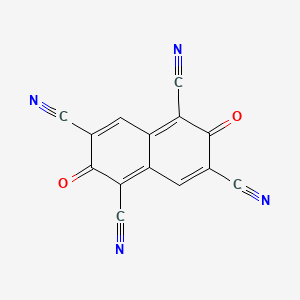
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)



